molecular formula C21H22N2OS B2919227 3-methyl-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide CAS No. 893997-65-4

3-methyl-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide

Cat. No. B2919227
CAS RN: 893997-65-4
M. Wt: 350.48
InChI Key: MJZJBFSWIKMGFJ-UHFFFAOYSA-N
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Description

3-methyl-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide, also known as MTB, is an organic compound with potential applications in scientific research. MTB is a thiazole-based compound that is structurally similar to other compounds used in research, such as thioflavin, benzothiazole, and benzimidazole. The unique structure of MTB makes it a promising candidate for further research in various fields.

Scientific Research Applications

Microwave Promoted Synthesis

The use of 3-methyl-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide and related compounds has been explored in microwave-promoted synthesis. These compounds are synthesized in good to excellent yields by base-catalyzed direct cyclization, providing a cleaner, more efficient, and faster method than traditional thermal heating. This approach is highlighted in the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, showcasing the potential of microwave irradiation in facilitating the synthesis of complex organic compounds (Saeed, 2009).

Supramolecular Gelators

Research has identified 3-methyl-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide derivatives as effective supramolecular gelators. These compounds exhibit gelation behavior towards ethanol/water and methanol/water mixtures, attributed to their ability to form helical assemblies driven by π-π interactions along with cyclic N–H⋯N and S⋯O interactions. This finding opens up new possibilities for the application of these compounds in the development of novel gelation materials with potential uses in various fields, including drug delivery and materials science (Yadav & Ballabh, 2020).

Anticancer Evaluation

Another significant area of application for these compounds is in anticancer research. A series of substituted 3-methyl-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamides have been synthesized and evaluated for their anticancer activity against various cancer cell lines. These studies have shown that some derivatives exhibit moderate to excellent anticancer activity, suggesting their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).

properties

IUPAC Name

3-methyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS/c1-14-7-9-17(10-8-14)21-23-16(3)19(25-21)11-12-22-20(24)18-6-4-5-15(2)13-18/h4-10,13H,11-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZJBFSWIKMGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide

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